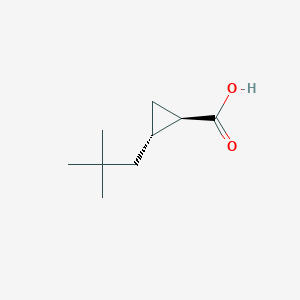

rac-(1R,2S)-2-(2,2-dimethylpropyl)cyclopropane-1-carboxylic acid

Description

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name rac-(1R,2S)-2-(2,2-dimethylpropyl)cyclopropane-1-carboxylic acid provides a complete description of the compound’s structure and stereochemistry. The parent hydrocarbon is a cyclopropane ring, with substituents at positions 1 and 2. The prefix rac- denotes a racemic mixture comprising equal proportions of enantiomers with (1R,2S) and (1S,2R) configurations.

The stereochemical descriptors (1R,2S) follow the Cahn-Ingold-Prelog priority rules. At carbon 1, the carboxylic acid group (-COOH) is the highest-priority substituent, while the cyclopropane ring’s adjacent carbons define the configuration. At carbon 2, the 2,2-dimethylpropyl (neopentyl) group and the remaining cyclopropane substituents determine the stereochemistry. The planar cyclopropane ring forces substituents into fixed spatial orientations, making the (1R,2S) configuration distinct from its enantiomer.

The neopentyl group introduces significant steric bulk, influencing the compound’s spatial arrangement and reactivity. This stereochemical complexity is critical for applications in asymmetric synthesis, where enantiopure forms may exhibit divergent biological or catalytic properties.

Molecular Formula and Weight Analysis

The molecular formula C₉H₁₆O₂ reflects the compound’s composition: nine carbon atoms, sixteen hydrogen atoms, and two oxygen atoms. The carboxylic acid group contributes one oxygen, while the ester or ketone functionalities common in related derivatives are absent here.

| Property | Value |

|---|---|

| Molecular formula | C₉H₁₆O₂ |

| Molecular weight (g/mol) | 156.22 |

| Exact mass (Da) | 156.1150 |

The molecular weight of 156.22 g/mol is consistent with cyclopropane derivatives bearing alkyl and carboxylic acid substituents. Mass spectrometry would typically show fragmentation patterns indicative of cyclopropane ring cleavage and loss of the neopentyl group.

Cyclopropane Ring Strain and Conformational Dynamics

The cyclopropane ring in this compound exhibits substantial angle strain due to its 60° bond angles, deviating sharply from the tetrahedral ideal of 109.5°. This strain contributes approximately 28 kcal/mol to the molecule’s total energy, weakening its C-C bonds and enhancing reactivity. Unlike larger cycloalkanes (e.g., cyclohexane), cyclopropane’s planar geometry prevents bond rotation, locking substituents into fixed positions and exacerbating torsional strain from eclipsed hydrogen atoms.

The rigidity of the cyclopropane ring imposes unique conformational constraints. For example:

- The carboxylic acid group at position 1 and the neopentyl group at position 2 are held in a cis orientation relative to the ring plane.

- Ring strain facilitates ring-opening reactions under acidic or thermal conditions, often yielding linear or larger cyclic products.

Substituent Effects of the 2,2-Dimethylpropyl Group

The 2,2-dimethylpropyl (neopentyl) group profoundly impacts the compound’s physical and chemical behavior:

Steric Effects :

- The branched neopentyl group creates steric hindrance, shielding the cyclopropane ring from nucleophilic attack at carbon 2.

- In solution, this bulk limits rotational freedom, stabilizing specific conformers.

Electronic Effects :

- As an electron-donating alkyl group, neopentyl slightly reduces the acidity of the carboxylic acid moiety compared to less substituted analogs.

- Hyperconjugative interactions between the neopentyl C-H bonds and the cyclopropane ring may partially delocalize electron density, though this effect is minimal due to the ring’s rigidity.

Solubility and Reactivity :

These substituent effects make this compound a versatile intermediate in synthesizing sterically hindered derivatives for materials science and pharmaceutical research.

Properties

IUPAC Name |

(1R,2S)-2-(2,2-dimethylpropyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-9(2,3)5-6-4-7(6)8(10)11/h6-7H,4-5H2,1-3H3,(H,10,11)/t6-,7+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVNZVCOMDVZZLX-NKWVEPMBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1CC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C[C@@H]1C[C@H]1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S)-2-(2,2-dimethylpropyl)cyclopropane-1-carboxylic acid typically involves the following steps:

Formation of the Cyclopropane Ring: This can be achieved through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

Introduction of the Carboxylic Acid Group: This step can be carried out by carboxylation of a suitable precursor, such as a Grignard reagent derived from the cyclopropane intermediate.

Addition of the 2,2-Dimethylpropyl Group: This can be done through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S)-2-(2,2-dimethylpropyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The hydrogen atoms on the cyclopropane ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or aldehydes.

Scientific Research Applications

Organic Synthesis

rac-(1R,2S)-2-(2,2-dimethylpropyl)cyclopropane-1-carboxylic acid serves as a versatile intermediate in organic synthesis. Its cyclopropane ring can undergo various transformations, making it valuable for creating more complex structures.

Key Reactions :

- Cyclopropanation : The compound can be utilized in cyclopropanation reactions with alkenes, facilitating the formation of new carbon-carbon bonds.

- Chiral Auxiliary : It acts as a chiral auxiliary in asymmetric synthesis, enhancing the enantioselectivity of reactions.

Biological Applications

The compound shows promise in biological studies due to its structural characteristics.

Potential Biological Activities :

- Antimicrobial Properties : Preliminary studies suggest that derivatives of cyclopropane carboxylic acids exhibit antimicrobial activity against various pathogens.

- Anti-inflammatory Effects : Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

Agrochemical Development

The compound's chiral nature makes it suitable for use in agrochemicals, where chirality can significantly influence the efficacy and safety of pesticides and herbicides.

Data Tables

Case Study 1: Synthesis of Chiral Agrochemicals

A study investigated the synthesis of this compound as a chiral intermediate for developing novel agrochemicals. The compound was subjected to various cyclization reactions to enhance its biological activity against pests. Results indicated improved efficacy compared to non-chiral counterparts.

Research focused on the antimicrobial properties of this compound derivatives showed promising results against Gram-positive bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-(2,2-dimethylpropyl)cyclopropane-1-carboxylic acid would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The cyclopropane ring can confer rigidity to the molecule, affecting its binding properties and reactivity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares the target compound with structurally related cyclopropane carboxylic acids, highlighting substituent effects on properties:

Physicochemical Properties

- Solubility : Compounds with polar substituents (e.g., pyridinyl in EN300-673556) exhibit higher aqueous solubility than purely aliphatic derivatives like the target compound.

- Thermal Stability : Aromatic derivatives (e.g., trans-2-(o-Tolyl)...) may display higher thermal stability due to rigid π-systems.

Biological Activity

Introduction

rac-(1R,2S)-2-(2,2-Dimethylpropyl)cyclopropane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological effects, metabolic stability, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C9H16O2

- CAS Number : 1132-61-2

- Molecular Weight : 172.23 g/mol

Pharmacological Effects

Recent studies have indicated that this compound exhibits several pharmacological activities:

- Anti-inflammatory Activity : In vitro assays have shown that this compound can inhibit the production of pro-inflammatory cytokines in cell cultures, suggesting potential use in treating inflammatory diseases.

- Neuroprotective Effects : Preliminary research indicates that the compound may protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic benefits in neurodegenerative disorders.

Metabolic Stability

Understanding the metabolic stability of this compound is crucial for evaluating its pharmacokinetic properties. Studies using human liver microsomes have demonstrated:

- Stability Assessment : The compound shows moderate stability with a half-life of approximately 30 minutes in vitro. This suggests that while it may undergo some metabolic processes, it retains sufficient stability for therapeutic applications.

| Parameter | Value |

|---|---|

| Half-Life in Liver Microsomes | ~30 minutes |

| Enzyme Involvement | CYP450 isoforms |

| Metabolic Pathways | Phase I metabolism |

Case Studies

- Neuroprotective Study : A study conducted on rat models demonstrated that administration of this compound resulted in significant reduction of neuronal apoptosis following induced oxidative stress. The results indicated a protective mechanism potentially linked to modulation of mitochondrial pathways.

- Inflammation Model : In a controlled experiment using lipopolysaccharide (LPS)-induced inflammation in mice, treatment with the compound led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6. This suggests its potential utility as an anti-inflammatory agent.

Q & A

Q. What are the common synthetic routes for preparing rac-(1R,2S)-2-(2,2-dimethylpropyl)cyclopropane-1-carboxylic acid?

The synthesis typically involves cyclopropanation and functional group introduction. Key steps include:

- Cyclopropanation : Using diazo compounds (e.g., ethyl diazoacetate) and transition metal catalysts (e.g., rhodium(II) acetate) under low temperatures (−10°C to 0°C) to form the strained cyclopropane ring .

- Substituent introduction : The 2,2-dimethylpropyl group is added via nucleophilic alkylation or cross-coupling reactions (e.g., Kumada coupling) using Grignard reagents .

- Carboxylic acid formation : Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions .

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Cyclopropanation | Rh₂(OAc)₄, CH₂Cl₂, −10°C | 60–75% |

| Alkylation | MgBr-(2,2-dimethylpropyl), THF, 0°C to rt | 50–65% |

| Ester hydrolysis | 6M HCl, reflux, 12 h | 85–95% |

Q. How is the stereochemical configuration of the compound confirmed?

- X-ray crystallography : Resolves absolute stereochemistry by analyzing crystal lattice parameters .

- NMR spectroscopy : - and -NMR coupling constants (e.g., ) differentiate cis/trans isomers in the cyclopropane ring .

- Chiroptical methods : Circular dichroism (CD) or optical rotation measurements confirm enantiomeric ratios .

Q. What purification techniques are recommended for isolating high-purity samples?

- Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to remove diastereomeric impurities .

- Chiral chromatography : Employ chiral stationary phases (e.g., amylose-based columns) with hexane/isopropanol mobile phases to resolve enantiomers .

Advanced Research Questions

Q. How can low enantiomeric excess (ee) during synthesis be addressed?

Low ee often stems from inefficient stereocontrol during cyclopropanation or alkylation. Solutions include:

- Catalyst optimization : Switch to chiral catalysts (e.g., Cu(I)-BOX complexes) to enhance asymmetric induction .

- Chiral auxiliaries : Temporarily attach groups (e.g., Evans oxazolidinones) to enforce stereoselectivity, followed by cleavage .

- Kinetic resolution : Use enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers .

| Approach | Typical ee Improvement | Reference |

|---|---|---|

| Chiral Cu catalysts | 80–90% ee | |

| Enzymatic resolution | 70–85% ee |

Q. How do structural modifications (e.g., substituent changes) affect biological activity?

The 2,2-dimethylpropyl group and cyclopropane ring confer rigidity and lipophilicity, critical for target binding. Modifications can be evaluated via:

- SAR studies : Compare IC₅₀ values against analogs (e.g., methyl vs. trifluoromethyl substituents) in enzyme inhibition assays .

- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to receptors like GABAₐ or NMDA .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions or sample purity. Mitigation strategies:

- Reproducibility checks : Standardize assay protocols (e.g., pH, temperature) and validate with positive controls .

- Analytical validation : Use HPLC-MS to confirm compound purity (>98%) and rule out degradation products .

- Structural analogs : Test closely related compounds (e.g., cyclopropane dicarboxylates) to isolate structure-activity trends .

Q. What computational methods predict the compound’s stability under physiological conditions?

- pKa prediction : Tools like MarvinSketch estimate carboxylic acid dissociation (pKa ~4.5), informing protonation states in vivo .

- Metabolic stability : CYP450 interaction models (e.g., SwissADME) identify susceptibility to oxidative metabolism .

Methodological Challenges and Solutions

Q. What are the limitations of current synthetic methods, and how can they be overcome?

Q. How to design experiments for studying cyclopropane ring strain effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.